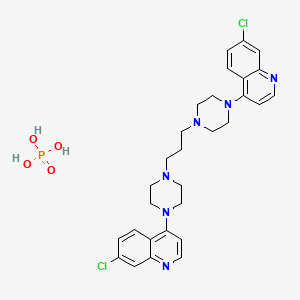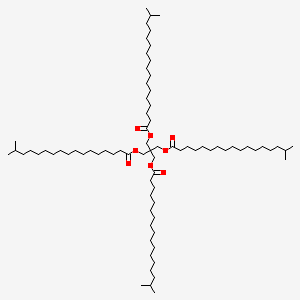
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Descripción general
Descripción
“2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the molecular formula C12H11NO4 . It is also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the crystal structure of a similar compound complexed to MMP-12 has been determined .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.19 and a predicted density of 1.368±0.06 g/cm3 . Its melting point is 113 °C, and its boiling point is predicted to be 345.7±25.0 °C . The compound’s flashpoint is 162.9°C, and it has a vapor pressure of 6.04E-05mmHg at 25°C . Its refractive index is 1.581 .Aplicaciones Científicas De Investigación
Synthesis of Integrin Antagonists
The compound has been used in the synthesis of integrin antagonists. In one study, 5-carboxy-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid benzyl ester, derived from 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid and β-alanine benzyl ester p-toluenesulfonate, underwent reactions to afford corresponding amides and target compounds (Deng, Shen, & Zhong, 2003).
Electrochemical Hybridization Sensor
The compound has been employed in the development of an electrochemical hybridization sensor. A synthetic route for thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester, used as a monomer of conducting polymer sensor, has been described. The sensor demonstrated sensitivity and a detection limit for oligonucleotides (Cha et al., 2003).
Synthesis and Characterization of Triphenyltin(IV) Carboxylates
This compound was used in synthesizing triphenyltin(IV) carboxylates with isophthalic acid and benzoic acid derivatives. The synthesized complexes were characterized by various spectroscopic methods and their thermal stabilities were investigated (Liu et al., 2011).
Heparanase Inhibitors
In a study, a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids were described as inhibitors of heparanase, an endo-beta-glucuronidase. These compounds showed potent inhibitory activity and selectivity, also demonstrating anti-angiogenic effects (Courtney et al., 2004).
Synthesis of Fused Pyrimidinones, Quinolizinones, and Pyranones
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate, was used to synthesize various compounds including fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Crystal Structure Analysis
The crystal structure of dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate was studied, providing insights into its molecular configuration (Youseftabar-Miri et al., 2007).
Safety And Hazards
This compound should be handled with care to avoid direct inhalation of dust and to follow good laboratory practices . It may cause irritation to the eyes and skin, so appropriate protective measures, such as wearing protective gloves and goggles, should be taken . It should be stored in a dry, sealed container, away from fire sources and oxidizers, and should not come into contact with strong acids or bases .
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCIQUEFSJOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322358 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
CAS RN |
35340-62-6 | |
| Record name | 35340-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)







